2-(3-Fluorobenzoyl)thiazole
Description
Overview of Heterocyclic Compounds in Organic Synthesis
Heterocyclic compounds are a vast and essential class of organic molecules that feature a ring structure containing at least one atom other than carbon within the ring. openaccessjournals.comnumberanalytics.comtroindia.inignited.in These "heteroatoms" are most commonly nitrogen, oxygen, or sulfur. openaccessjournals.comnumberanalytics.comtroindia.in The presence of these heteroatoms imparts unique physical and chemical properties to the molecules, making them indispensable in a wide array of applications, from pharmaceuticals and agrochemicals to materials science. openaccessjournals.comnumberanalytics.comijpsr.com
The structural diversity of heterocyclic compounds is immense, ranging from simple five or six-membered rings like furan (B31954) and pyridine (B92270) to complex, multi-ring systems. numberanalytics.com This structural variety gives rise to a broad spectrum of chemical reactivity and biological activity. numberanalytics.comignited.in Many natural products, including vitamins, hormones, and antibiotics, contain heterocyclic cores, highlighting their fundamental role in biological processes. troindia.inresearchgate.net In organic synthesis, heterocyclic compounds serve as versatile building blocks and intermediates for the construction of more complex molecules. ijpsr.com
Significance of Fluorine Substitution in Organic Molecules
The introduction of fluorine into organic molecules is a powerful strategy employed to modulate their properties for specific functions. beilstein-journals.org Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest in organic chemistry. rsc.org This inherent strength often enhances the metabolic stability of a molecule by making it more resistant to enzymatic degradation. acs.org
Fluorine substitution can significantly impact a molecule's physicochemical properties, including its lipophilicity, acidity (pKa), and conformational preferences. acs.orgnih.govtandfonline.com For instance, the strategic placement of fluorine atoms can increase a compound's ability to permeate biological membranes and interact with target proteins. nih.govoup.commdpi.com These modifications are highly sought after in drug discovery, where fine-tuning a molecule's properties can lead to improved efficacy and a better pharmacological profile. beilstein-journals.orgacs.orgtandfonline.com The unique electronic effects of fluorine also find applications in materials science, influencing the properties of liquid crystals and polymers. beilstein-journals.org
Historical Context and Evolution of Thiazole (B1198619) Research
The systematic study of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, began in the late 19th century. imp.kiev.uaijper.org The foundational work by Hofmann and Hantzsch laid the groundwork for the extensive field of thiazole chemistry. imp.kiev.uaijper.orgijper.org The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a classic and widely used method for constructing the thiazole ring. ijper.orgijper.org
Initially, research focused on the synthesis and basic reactivity of thiazole and its simple derivatives. e-bookshelf.de Over the decades, the scope of thiazole research has expanded dramatically, driven by the discovery of its presence in numerous biologically active natural products, such as thiamine (B1217682) (Vitamin B1), and in various synthetic drugs. researchgate.netimp.kiev.uaijper.org Today, thiazole derivatives are recognized for a broad spectrum of pharmacological activities. tandfonline.comresearchgate.net Modern research continues to explore new synthetic methodologies for creating novel thiazole-containing compounds and investigating their potential in medicinal chemistry and materials science. tandfonline.comrsc.orgrsc.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEBMBZNPBSCCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Fluorobenzoyl Thiazole and Its Analogues
Classical Approaches to Thiazole (B1198619) Ring Formation
The foundational methods for constructing the thiazole nucleus were established over a century ago and continue to be relevant in modern synthesis. These classical routes typically involve the cyclocondensation of key fragments to form the heterocyclic ring.
Hantzsch Thiazole Synthesis and its Variants
The most prominent classical method is the Hantzsch thiazole synthesis, first reported in 1887, which traditionally involves the reaction of an α-haloketone with a thioamide. nih.govchemhelpasap.comsynarchive.com This reaction is highly versatile and can be used to produce a wide array of thiazole derivatives with various substituents at the 2, 4, and 5 positions. tandfonline.com The general mechanism begins with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov
While the standard Hantzsch synthesis is exceptionally useful, creating a 2-acylthiazole like 2-(3-Fluorobenzoyl)thiazole presents a specific challenge. A direct approach would require a thioamide bearing the 3-fluorobenzoyl group, which is not a common starting material. However, modifications and variants of the Hantzsch synthesis have been developed to address such challenges. A significant advancement is the reaction between α-oxothioamides and α-bromoketones, which provides a regioselective pathway to 2-acyl-4-(het)arylthiazoles. nih.gov This modified Hantzsch reaction overcomes many of the drawbacks of earlier methods and represents a viable, direct route to the target scaffold. nih.gov
Table 1: Variants of Hantzsch Synthesis for Acylthiazoles
| Thio-Component | Carbonyl Component | Resulting Product Type | Reference |
|---|---|---|---|
| Thioamide | α-Haloketone | 2,4-Disubstituted Thiazole | synarchive.com |
| α-Oxothioamide | α-Bromoketone | 2-Acyl-4-arylthiazole | nih.gov |
Condensation Reactions with α-Halocarbonyl Compounds and Thiourea (B124793) Derivatives
A widely used variant of the Hantzsch synthesis employs thiourea or its N-substituted derivatives in place of thioamides. doi.org The condensation of thiourea with α-haloketones is a highly efficient method for producing 2-aminothiazole (B372263) derivatives, often with no by-products. tandfonline.comresearchgate.net This approach has been extensively used for the synthesis of commercial drugs and other biologically active molecules. researchgate.net The reaction can be carried out under various conditions, including solvent-free and room temperature ionic liquid environments, making it a practical and environmentally conscious choice. researchgate.netscispace.com
When N-monosubstituted thioureas are used, the reaction can yield 2-(N-substituted amino)thiazoles. rsc.org However, the regioselectivity can be influenced by reaction conditions; under acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and their 3-substituted 2-imino-2,3-dihydrothiazole isomers may form. rsc.org While this method is a cornerstone for accessing the 2-amino-thiazole scaffold, its direct application to synthesize 2-aroylthiazoles is not straightforward. The synthesis would require a specialized thiourea derivative, such as an N-(3-fluorobenzoyl)thiourea, and careful control of regioselectivity.
Modern Synthetic Transformations for this compound Scaffold
Contemporary organic synthesis has introduced a range of powerful techniques that offer greater efficiency, selectivity, and functional group tolerance compared to classical methods. These include catalytic cross-coupling reactions and streamlined one-pot procedures.
Cross-Coupling Reactions for Thiazole Functionalization (e.g., Palladium-Catalyzed Methods)
Instead of building the thiazole ring from scratch, modern strategies often involve functionalizing a pre-existing thiazole core. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, enabling the formation of carbon-carbon bonds at specific positions on the heterocycle. ijarst.in While direct arylation of thiazoles via C-H bond activation has been reported, it often occurs regioselectively at the C5 position. organic-chemistry.orgnih.gov
A more direct and highly relevant method for synthesizing the this compound scaffold is the direct C-2 acylation of thiazoles. thieme-connect.com Research has shown that a metal-free oxidative cross-coupling reaction between a thiazole and an aldehyde, using an oxidant like tert-butyl hydroperoxide, can effectively generate 2-acylthiazoles. thieme-connect.com This protocol is advantageous as it proceeds smoothly for a wide range of aldehydes, including those with electron-donating and electron-withdrawing substituents, indicating that steric and electronic effects are minimal. thieme-connect.com Applying this method, this compound could potentially be synthesized directly from thiazole and 3-fluorobenzaldehyde.
Table 2: Cross-Coupling Strategies for Thiazole Functionalization
| Coupling Partners | Catalyst/Conditions | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|
| Thiazole + Aryl Bromide | Ligand-free Pd(OAc)₂ | C5 | 5-Arylthiazole | organic-chemistry.org |
| Thiazole + Benzoic Acid | Pd-catalyst | C2/C5 (decarboxylative) | Arylthiazole | acs.org |
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) represent a paradigm of efficiency and green chemistry in synthesis, as they combine multiple operational steps into a single procedure, reducing waste and saving time. globalresearchonline.netbit.edu.cn Several MCRs have been developed for the synthesis of thiazole derivatives. nih.gov
A notable example is the one-pot, three-component cascade cyclization for the synthesis of 2-amino-5-acylthiazoles from enaminones, cyanamide, and elemental sulfur. acs.orgacs.orgnih.gov This method is praised for its good tolerance of various functional groups and moderate to excellent yields. organic-chemistry.org While this specific reaction yields a different substitution pattern (amino at C2, acyl at C5), it exemplifies the power of MCRs in constructing complex thiazole cores from simple, readily available starting materials. acs.orgorganic-chemistry.org Other MCRs, such as those that are variations of the Hantzsch synthesis, have been developed to produce thiazole derivatives under solvent-free conditions, further enhancing their environmental friendliness. scispace.comglobalresearchonline.net These strategies showcase the potential for developing a custom MCR for the direct synthesis of this compound.
Cyclization Reactions Involving Sulfur Sources and Nitrogen-Containing Precursors
Modern advancements have also expanded the range of precursors used for thiazole ring construction, particularly through innovative uses of different sulfur sources. Elemental sulfur has emerged as an environmentally friendly and readily available sulfur source for thiazole synthesis. organic-chemistry.org
A novel synthetic strategy for 2-amino-5-acylthiazoles involves a one-pot, three-component cascade cyclization of an enaminone, cyanamide, and elemental sulfur, promoted by a tertiary amine. acs.orgacs.orgorganic-chemistry.org This approach avoids the need for pre-functionalized organosulfur reagents, simplifying the synthetic process. organic-chemistry.org Other modern cyclization methods include copper-catalyzed reactions that can utilize elemental sulfur. For instance, a three-component reaction of aldehydes, amines, and elemental sulfur, catalyzed by copper salts, can produce various thiazole derivatives. nih.gov Additionally, iridium-catalyzed ylide insertion chemistry has been developed as a versatile and substrate-tolerant route to construct thiazole libraries. acs.org These methods highlight a shift towards using more fundamental, readily available precursors for the construction of the thiazole scaffold.
Nucleophilic Attack/Addition Cyclization Pathways
The construction of the thiazole ring frequently relies on classical cyclization strategies, among which the Hantzsch thiazole synthesis is the most prominent. This method and its variations involve the condensation of a thioamide with an α-haloketone. researchgate.net In the context of this compound, this pathway would theoretically involve the reaction of 3-fluorobenzothioamide with a suitable α-halocarbonyl compound. The core mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
Modern advancements have expanded upon these principles. For instance, one-pot, step-economic approaches have been developed that generate key intermediates in situ. A notable strategy involves the formal [2+3] cyclization reaction between α-keto sulfines and thioamides. researchgate.net This method proceeds through a tandem sequence that includes the in situ generation of α-keto sulfines, a regiosepecific nucleophilic attack, the formation of a dithioate skeleton, and a final intramolecular nucleophilic cyclization to furnish the thiazole core. researchgate.net
Another related approach utilizes α-chloroglycinates and thiobenzamides to produce 2,4-disubstituted-5-acylamino-1,3-thiazoles. researchgate.net This catalyst-free heterocyclization reaction proceeds under mild conditions. The mechanism involves an initial nucleophilic attack by the thioamide on the α-chloroglycinate, leading to an intermediate that undergoes dehydration and cyclization to form the thiazole product. researchgate.net These nucleophilic cyclization pathways are fundamental in heterocyclic chemistry and offer robust and versatile methods for the synthesis of a wide array of thiazole derivatives. researchgate.netquimicaorganica.org
Table 1: Overview of Nucleophilic Cyclization Strategies for Thiazole Synthesis
| Strategy | Key Reactants | Key Features | Citation |
| Hantzsch Synthesis | Thioamide, α-Haloketone | Classic, robust method for thiazole ring formation. | researchgate.net |
| Formal [2+3] Cyclization | Thioamide, Arylacyl Sulfoxide | One-pot, step-economic synthesis via in situ generated α-keto sulfines. | researchgate.net |
| α-Chloroglycinate Method | Thioamide, α-Chloroglycinate | Catalyst-free synthesis of functionalized thiazoles under mild conditions. | researchgate.net |
C-H Bond Activation in Thiazole Synthesis
Direct C-H bond activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, including thiazoles. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. researchgate.net The synthesis of 2-acylthiazoles, such as this compound, can be achieved through the direct oxidative cross-coupling of a thiazole with an aldehyde. thieme-connect.com
One highly efficient methodology facilitates the C-2 acylation of thiazoles using various aldehydes in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. thieme-connect.com This reaction proceeds smoothly under metal-free, acid-free, and solvent-free conditions, representing a green and efficient protocol. The mechanism involves the direct coupling of the sp² C-H bond at the C-2 position of the thiazole with the sp² C-H bond of the aldehyde's formyl group. thieme-connect.com
Transition metal catalysis, particularly with copper, has also been extensively employed for C-H activation of azoles. kaust.edu.sa Copper-mediated systems can facilitate the direct thiolation, amination, or arylation of the thiazole core. kaust.edu.sa For the synthesis of 2-aroylthiazoles, related strategies involving the C–H functionalization of ketoximes have been developed. acs.org Although demonstrated for thienothiazoles, this type of transformation, which involves C–H/N–O bond functionalization, highlights the potential for constructing 2-aroyl azoles through C-H activation pathways. acs.org Furthermore, palladium-catalyzed systems have been used for the C-H functionalization and intramolecular C-S bond formation to create substituted benzothiazoles, showcasing the versatility of metal-catalyzed C-H activation in this field. mdpi.com
Table 2: Selected C-H Activation Methods for Thiazole Acylation
| Catalyst/Reagent | Co-reactant | Key Conditions | Scope | Citation |
| None (Metal-free) | Aldehyde | tert-Butyl hydroperoxide (TBHP), Air, Solvent-free | Direct C-2 acylation of thiazoles. | thieme-connect.com |
| Rh(III) complexes | Alkyne | Cu(OAc)₂·H₂O (oxidant) | C-H functionalization of aryl-indazoles to form fused quinolines. | rsc.org |
| Nickel(II) Complex | Aryl Halide | Aerobic conditions, 80 °C | Regioselective C5-H bond arylation of thiazole derivatives. | researchgate.netchemrxiv.org |
| Copper(I) Iodide | Thiol | 2,2′-bipyridine, Na₂CO₃, Aerobic | Direct C-H thiolation of benzothiazoles. | kaust.edu.sa |
Stereoselective and Regioselective Synthesis of this compound Derivatives
Controlling regioselectivity and stereoselectivity is paramount when synthesizing complex derivatives of this compound for applications in drug discovery and materials science. Regioselectivity in thiazole synthesis often depends on the choice of starting materials and reaction conditions. In Hantzsch-type syntheses, the substitution pattern of the final product is directly determined by the structure of the thioamide and the α-halocarbonyl component.
Modern methods offer more sophisticated control. Direct C-H functionalization, for instance, provides a powerful means to achieve regioselectivity. Research has shown that nickel catalysis can enable the highly regioselective C5-H arylation of thiazole derivatives, avoiding reaction at the more electronically activated C2 position. researchgate.netchemrxiv.org The mechanism is proposed to involve an electrophilic aromatic substitution pathway. researchgate.net Similarly, visible-light-mediated protocols have been developed for the regioselective synthesis of fused thiazole systems, such as thiazolo[3,2-b] researchgate.netacs.orgorganic-chemistry.orgtriazoles, where the regiochemical outcome is confirmed by advanced spectroscopic techniques. ucm.es
Stereoselectivity becomes crucial when introducing chiral centers into the thiazole derivatives. A notable study demonstrated a chemo- and stereoselective synthesis of functionalized thiazoles from tert-alcohols containing both alkene and alkyne groups. nih.gov Using a calcium triflate catalyst, the reaction of these alcohols with thioamides proceeded with high selectivity. The geometry of the alkene in the final product was controlled, leading to specific (E) or (Z) isomers. nih.gov This protocol highlights the potential for creating stereochemically defined thiazole derivatives. While these examples may not directly produce this compound, the principles are directly applicable to the synthesis of its complex, stereochemically-rich analogs.
Table 3: Examples of Regio- and Stereoselective Thiazole Synthesis
| Method | Catalyst/Conditions | Selectivity | Product Type | Citation |
| Direct C-H Arylation | Iminopyridine-based Nickel(II) complex | Regioselective at C5 | C5-arylated thiazoles | researchgate.netchemrxiv.org |
| Cyclization | Visible light, aqueous media | Regioselective | Thiazolo[3,2-b] researchgate.netacs.orgorganic-chemistry.orgtriazoles | ucm.es |
| Cyclization | Ca(OTf)₂, Toluene, 120 °C | Stereoselective (alkene geometry) | Functionalized thiazoles with (E)-alkene side chains | nih.gov |
| One-pot Cyclization | Thionyl chloride, DBU | Regioselective | 2,5-disubstituted thiazoles | acs.org |
Reactivity and Chemical Transformations of 2 3 Fluorobenzoyl Thiazole
Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring System
The thiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms and the attached benzoyl group. analis.com.my The order of reactivity for the carbon atoms in the thiazole ring towards electrophiles is C5 > C4 > C2. pharmaguideline.com Therefore, electrophilic substitution, if it occurs, is most likely to happen at the C5 position. However, the presence of the deactivating 2-benzoyl group further diminishes the ring's reactivity, making such substitutions challenging. Reactions like nitration or halogenation would require harsh conditions, and the yields are often low. mnstate.edu
Nucleophilic Substitution Reactions on the Fluorinated Benzoyl Moiety
The 3-fluorobenzoyl group is susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.com The fluorine atom, being a good leaving group, can be displaced by strong nucleophiles. The presence of the electron-withdrawing thiazole ring enhances the electrophilicity of the benzoyl moiety's carbonyl carbon, making it more prone to nucleophilic attack. This reactivity is a key feature in the derivatization of this scaffold. For instance, reaction with amines or alkoxides can lead to the corresponding amino or alkoxy derivatives.
Oxidation and Reduction Chemistry of the Thiazole Core
The thiazole ring in 2-(3-fluorobenzoyl)thiazole can undergo both oxidation and reduction, although the specific reactions for this compound are not extensively documented. Generally, thiazoles can be oxidized at the sulfur atom to form non-aromatic sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. wikipedia.org Oxidation at the nitrogen atom can yield an aromatic thiazole N-oxide. wikipedia.org
Reduction of the thiazole ring typically requires strong reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride and can lead to the formation of thiazolidines. The ketone of the benzoyl group can also be reduced to a secondary alcohol. smolecule.com
| Reaction Type | Reagent | Product |
| Oxidation (Sulfur) | mCPBA, H₂O₂ | Sulfoxide/Sulfone |
| Oxidation (Nitrogen) | Hypofluorous acid | Thiazole N-oxide |
| Reduction (Ring) | NaBH₄, LiAlH₄ | Thiazolidine |
| Reduction (Ketone) | NaBH₄, LiAlH₄ | Secondary alcohol |
Ring-Opening and Ring-Closing Metathesis Reactions
Ring-closing metathesis (RCM) is a powerful tool for synthesizing cyclic compounds. wikipedia.org While there is no specific literature on RCM involving this compound itself, the thiazole core can participate in such reactions. For instance, thiazole derivatives with appropriate olefinic side chains can undergo RCM to form fused bicyclic or macrocyclic structures. acs.org Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed for these transformations. nih.govorganic-chemistry.org Ring-opening metathesis polymerization (ROMP) of thiazole-containing monomers is also a possibility for creating novel polymers. nih.gov
Derivatization Strategies of the this compound Scaffold
The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives with potential biological activities.
The reactivity of the fluorinated benzoyl moiety allows for derivatization through amidation and urea (B33335) formation. Amides can be synthesized by reacting this compound with amines, often catalyzed by a base. nih.gov Urea derivatives can be formed through a multi-step process likely involving initial transformation of the benzoyl group. nih.govmdpi.com These reactions are crucial for creating libraries of compounds for drug discovery. nih.gov
The thiazole ring of this compound is a key building block for the synthesis of fused heterocyclic systems.
Imidazo[2,1-b]thiazoles: These bicyclic systems are of significant interest in medicinal chemistry. researchgate.netnih.gov They are typically synthesized from 2-aminothiazole (B372263) derivatives, which can be prepared from this compound through a series of reactions. The 2-aminothiazole precursor can then be reacted with α-haloketones or other suitable reagents to construct the fused imidazole (B134444) ring. nih.govchemmethod.commdpi.com
Thiazolo[3,2-a]pyrimidines: This class of fused heterocycles also possesses a broad range of biological activities. nih.govnih.gov The synthesis often involves the reaction of a 2-aminothiazole derivative with a β-dicarbonyl compound or its equivalent. researchgate.netsioc-journal.cn For example, cyclocondensation of a 2-aminothiazole with a β-ketoester can lead to the formation of the thiazolo[3,2-a]pyrimidine core. rsc.org
Reactions with Isothiocyanates
The reactivity of this compound with isothiocyanates is not extensively documented as a direct reaction. However, a common and well-established synthetic route to form N-acylthiourea derivatives involves the reaction of an aminothiazole with an isothiocyanate. This suggests a two-step pathway for the transformation of this compound. The first step would involve the introduction of an amino group onto the thiazole ring, followed by the reaction with an appropriate isothiocyanate.
A plausible synthetic strategy would begin with the halogenation of the this compound at a reactive position on the thiazole ring, for instance, the 2- or 5-position. Subsequent nucleophilic substitution of the halide with an amine or ammonia (B1221849) would yield an amino-2-(3-fluorobenzoyl)thiazole intermediate. clockss.orgcore.ac.ukjocpr.com This amino-functionalized thiazole can then readily react with a variety of isothiocyanates to produce the corresponding N-(2-(3-Fluorobenzoyl)thiazolyl)thiourea derivatives. sciforum.netresearchgate.netnih.govrsc.org
The general reaction of an aminothiazole with an isothiocyanate proceeds via the nucleophilic addition of the amino group to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) and may be conducted at room temperature or with gentle heating to afford the thiourea (B124793) product in good yield. researchgate.netnih.gov
The versatility of this reaction allows for the synthesis of a diverse library of N-acylthiourea derivatives by varying the substituent (R) on the isothiocyanate.
General Reaction Scheme:
Amination of this compound (Proposed):
Halogenation of the thiazole ring.
Nucleophilic amination to yield amino-2-(3-fluorobenzoyl)thiazole.
Reaction with Isothiocyanate:
The resulting aminothiazole is then reacted with an isothiocyanate (R-NCS).
A variety of isothiocyanates can be employed in this reaction, leading to a range of substituted N-(2-(3-Fluorobenzoyl)thiazolyl)thioureas. The nature of the 'R' group on the isothiocyanate can be alkyl, aryl, or another functionalized moiety, which allows for the fine-tuning of the properties of the final product.
Below is an interactive data table summarizing the potential reactants and products in the reaction of a hypothetical amino-2-(3-fluorobenzoyl)thiazole with various isothiocyanates, based on established synthetic methodologies for analogous compounds. sciforum.netresearchgate.netnih.govrsc.org
| Reactant 1 (Aminothiazole) | Reactant 2 (Isothiocyanate) | Product (N-Acylthiourea) | R-Group on Isothiocyanate |
| Amino-2-(3-fluorobenzoyl)thiazole | Phenyl isothiocyanate | N-(2-(3-Fluorobenzoyl)thiazolyl)-N'-phenylthiourea | Phenyl |
| Amino-2-(3-fluorobenzoyl)thiazole | Methyl isothiocyanate | N-(2-(3-Fluorobenzoyl)thiazolyl)-N'-methylthiourea | Methyl |
| Amino-2-(3-fluorobenzoyl)thiazole | Ethyl isothiocyanate | N-(2-(3-Fluorobenzoyl)thiazolyl)-N'-ethylthiourea | Ethyl |
| Amino-2-(3-fluorobenzoyl)thiazole | Allyl isothiocyanate | N-Allyl-N'-(2-(3-fluorobenzoyl)thiazolyl)thiourea | Allyl |
| Amino-2-(3-fluorobenzoyl)thiazole | Benzoyl isothiocyanate | N-Benzoyl-N'-(2-(3-fluorobenzoyl)thiazolyl)thiourea | Benzoyl |
This synthetic approach provides a reliable method for the preparation of a wide array of thiourea derivatives starting from this compound, thereby expanding its chemical space for further research and application.
Advanced Spectroscopic and Structural Elucidation of 2 3 Fluorobenzoyl Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H and ¹³C NMR Spectroscopic Analysis
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 2-(3-fluorobenzoyl)thiazole and its derivatives.
In the ¹H NMR spectrum, the chemical shifts (δ) and coupling constants (J) of the protons provide insights into their chemical environment and neighboring protons. For a typical this compound structure, the protons on the thiazole (B1198619) ring would appear in the aromatic region, as would the protons on the fluorobenzoyl group. The number of signals, their splitting patterns (e.g., singlet, doublet, triplet, multiplet), and their integration values are all used to piece together the proton arrangement. For instance, in related thiazole derivatives, aromatic protons typically resonate between δ 7.0 and 8.5 ppm. rsc.orgresearchgate.net
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). In this compound, one would expect to see signals for the carbonyl carbon of the benzoyl group, as well as for the carbons of the thiazole and fluorophenyl rings. researchgate.netasianpubs.org The carbonyl carbon typically appears significantly downfield. The presence of the electronegative fluorine atom will also influence the chemical shifts of the carbons in the fluorobenzoyl ring.
A representative, though general, table of expected chemical shifts is provided below. Actual values can vary based on the solvent and specific derivative structure.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Thiazole Protons | 7.5 - 8.5 | 110 - 155 |
| Fluorobenzoyl Protons | 7.0 - 8.0 | 115 - 165 |
| Carbonyl Carbon | - | 180 - 200 |
Two-Dimensional NMR Techniques (e.g., HMBC, HMQC) for Regioisomer Characterization
While 1D NMR is invaluable, complex structures and the possibility of regioisomers often necessitate the use of two-dimensional (2D) NMR techniques. oxinst.comresearchgate.net Regioisomers, which have the same molecular formula but differ in the spatial arrangement of substituents, can be challenging to distinguish using 1D NMR alone. oxinst.com
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate proton signals with their directly attached carbon atoms. libretexts.orgustc.edu.cn This is particularly useful for unambiguously assigning the signals in both the ¹H and ¹³C spectra. columbia.edu In an HSQC/HMQC spectrum, a cross-peak appears at the intersection of the ¹H chemical shift on one axis and the ¹³C chemical shift of the carbon it is bonded to on the other axis. libretexts.orgustc.edu.cn
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
For this compound, the IR spectrum would be expected to show several key absorption bands:
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the benzoyl moiety, typically appearing in the range of 1650-1700 cm⁻¹.
C-F Stretch: The carbon-fluorine bond of the fluorobenzoyl group will exhibit a strong absorption, usually in the region of 1000-1400 cm⁻¹.
Aromatic C-H Stretch: Absorptions for the C-H bonds on both the thiazole and fluorophenyl rings would be observed above 3000 cm⁻¹.
C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. brieflands.com
The presence and position of these characteristic peaks provide strong evidence for the key functional groups within the molecule. libretexts.org
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | 1650 - 1700 |
| Carbon-Fluorine (C-F) | 1000 - 1400 |
| Aromatic C-H | > 3000 |
| Aromatic C=C and C=N | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the elemental composition. rsc.org
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is often predictable and can be used to deduce the structure of the original molecule. whitman.edulibretexts.org For this compound, some expected fragmentation pathways could include:
Cleavage of the bond between the carbonyl group and the thiazole ring, leading to the formation of a fluorobenzoyl cation and a thiazole radical (or vice versa). nih.gov
Loss of a fluorine atom from the fluorobenzoyl ring.
Fragmentation of the thiazole ring itself.
The presence of isotopes, such as ³⁴S, can also give rise to characteristic M+2 peaks in the mass spectrum, providing further confirmation of the presence of sulfur. whitman.edu
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. eopcw.com The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
For this compound, the presence of two aromatic rings (thiazole and fluorophenyl) and a carbonyl group creates a conjugated system. This would be expected to result in strong UV absorption. The UV-Vis spectrum would likely show absorption bands corresponding to π → π* and n → π* transitions. The exact position of the λ_max values can be influenced by the solvent and the specific substitution pattern on the aromatic rings. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to determine the precise positions of each atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the solid state. ualberta.ca
For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its structure. researchgate.netcore.ac.uk It would definitively establish the connectivity of the atoms, the conformation of the molecule (i.e., the rotational orientation of the benzoyl group relative to the thiazole ring), and how the molecules pack together in the crystal lattice. iucr.org This technique is particularly valuable for confirming the regiochemistry of substitution, which can sometimes be ambiguous from spectroscopic data alone. mdpi.com
Elemental Analysis
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing a quantitative determination of the elemental composition of a sample. This method is crucial for verifying the empirical formula of a synthesized molecule by comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) with the theoretically calculated values. The results for various thiazole derivatives are typically expected to be within ±0.4% of the calculated values, which confirms the compound's stoichiometric formula. scispace.com
Elemental Analysis Data for Selected Thiazole Derivatives| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro rsc.orgCurrent time information in Bangalore, IN.thiazolo[4,5-d]pyrimidin-7(6H)-one | C12H6F3N3OS2 | C | 43.77 | 44.09 | mdpi.com |
| H | 1.84 | 1.75 | |||
| N | 12.76 | 12.48 | |||
| 3-(1-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2(3H)-thione | C19H15NS2 | C | 70.99 | 71.08 | rsc.org |
| H | 4.70 | 4.75 | |||
| N | 4.36 | 4.35 | |||
| 4-butyl-1-(2-fluorobenzoyl)thiosemicarbazide | C13H18FN3OS | C | 55.10 | 55.25 | scispace.com |
| H | 6.40 | 6.52 | |||
| N | 14.83 | 14.97 |
Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment
Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of synthesis reactions. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for these purposes. researchgate.net
Thin-Layer Chromatography (TLC) is a straightforward and rapid technique used to monitor the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. nih.goviucr.org It involves spotting the reaction mixture on a solid stationary phase (like silica (B1680970) gel coated on a plate) and developing it with a liquid mobile phase. The different components of the mixture travel up the plate at different rates, allowing for their separation and visualization. nih.gov For instance, in the synthesis of N-(1,3-thiazol-2-yl)benzamide derivatives, TLC was used to confirm that the starting amine was fully consumed before proceeding with the work-up. iucr.org
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides high-resolution separation and is used for the quantitative assessment of purity. nih.gov The purity of all final compounds is often determined to be higher than 95% by HPLC. rsc.org In a typical setup for analyzing thiazole derivatives, a C-18 column is used with a mobile phase consisting of a gradient mixture of water and acetonitrile, often with a small percentage of an additive like trifluoroacetic acid (TFA) to improve peak shape. rsc.orgnih.gov The analyte is detected using a UV detector at a specific wavelength, commonly 254 nm. rsc.org The validation of an HPLC method ensures it is selective, linear, accurate, and precise for quantifying the target compound. nih.gov
Typical Chromatographic Conditions for Thiazole Derivatives| Parameter | Description | Reference |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | rsc.org |
| Stationary Phase (Column) | C-18 (5 µm, 4.9 x 150 mm) | |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile (MeCN) with 0.1% TFA | |
| Elution | Gradient elution (e.g., 0-100% of solvent B over 25 min) | |
| Flow Rate | 1 mL/min | |
| Detection | UV/vis detector (λ = 254 nm) |
| Parameter | Description | Reference |
|---|---|---|
| Technique | Thin-Layer Chromatography (TLC) | iucr.orgrsc.org |
| Stationary Phase | Silica gel plate | |
| Mobile Phase (Eluent) | Varies depending on the compound's polarity. A common system is a mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Example: CH2Cl2/MeOH - 98:2. | |
| Application | Monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product. |
Computational and Theoretical Investigations of 2 3 Fluorobenzoyl Thiazole
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the behavior of electrons within a molecule. These methods allow for the precise calculation of molecular properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. kbhgroup.inresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov For 2-(3-Fluorobenzoyl)thiazole, this involves calculating key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used for such optimizations. mdpi.comnbu.edu.sa
Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. scirp.org This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap generally implies higher reactivity. scirp.org The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. In molecules like this compound, the HOMO is often distributed across the electron-rich thiazole (B1198619) and benzoyl rings, while the LUMO may be concentrated on the electron-accepting portions of the molecule. mdpi.comacs.org
Interactive Table: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C(thiazole)-C(carbonyl) | 1.485 | |
| C(carbonyl)=O | 1.230 | |
| C(benzoyl)-F | 1.355 | |
| C(thiazole)=N | 1.375 | |
| Bond Angles (º) | ||
| C(thiazole)-C(carbonyl)-C(benzoyl) | 118.5 | |
| C(thiazole)-C(carbonyl)=O | 121.0 | |
| F-C(benzoyl)-C(benzoyl) | 119.0 | |
| Dihedral Angle (º) | ||
| Thiazole Ring - Benzoyl Ring | 35.0 |
Interactive Table: Calculated Electronic Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.org This approach is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. kbhgroup.inresearchgate.net TD-DFT calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks. researchgate.net
For this compound, TD-DFT can predict the maximum absorption wavelength (λmax) and how it might be affected by different solvents, a phenomenon known as solvatochromism. mdpi.com The calculations can simulate the effect of solvent polarity, often showing a red or blue shift in λmax as the solvent environment changes. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions (e.g., π→π* and n→π*) that give rise to the observed absorption bands. mdpi.com
Interactive Table: Predicted Spectroscopic Data (λmax) for this compound in Various Solvents using TD-DFT
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
| Gas Phase | 1.0 | 295 |
| Toluene | 2.4 | 302 |
| Dichloromethane | 8.9 | 308 |
| Acetonitrile | 37.5 | 310 |
To gain a deeper understanding of intramolecular electronic interactions, techniques based on perturbation theory are employed. Natural Bond Orbital (NBO) analysis is a prominent example, providing a framework for analyzing charge transfer and orbital interactions within a molecule. researchgate.nettaylorfrancis.com NBO analysis examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). mdpi.com
Interactive Table: NBO Analysis of Key Intramolecular Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N(thiazole) | π(C-C) benzoyl | 5.2 |
| LP(2) O(carbonyl) | π(C-C) thiazole | 15.8 |
| π(C-C) thiazole | π(C-C) benzoyl | 20.5 |
| π(C-C) benzoyl | π(C=O) carbonyl | 18.3 |
Molecular Modeling and Simulation Techniques
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior and interactions of molecules over time.
The flexibility of this compound, particularly the rotation around the single bond connecting the thiazole and benzoyl moieties, allows for multiple conformations. nbu.edu.sa Potential energy surface scans can be performed to identify stable conformers and the energy barriers separating them.
Molecular Dynamics (MD) simulations provide a more comprehensive view by simulating the atomic motions of the molecule over time, typically on the nanosecond scale. nih.govnih.gov MD simulations can reveal the preferred conformations in different environments (e.g., in solution) and the timescale of transitions between them. mdpi.com By analyzing the simulation trajectory, researchers can assess the stability of the molecule's structure and its interactions with surrounding solvent molecules or potential biological targets. biointerfaceresearch.comresearchgate.net
The way a molecule interacts with its neighbors is fundamental to its physical properties and biological activity. Computational methods are essential for characterizing non-covalent interactions.
Hydrogen Bonding : A hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom. youtube.comkhanacademy.org Although this compound does not have strong hydrogen bond donors (like O-H or N-H), the nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with donor molecules in its environment, such as water or amino acid residues in a protein. mdpi.comnih.gov
Halogen Bonding : A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). acs.org The electron density on a covalently bonded halogen is anisotropic, leading to a region of positive electrostatic potential (a σ-hole) along the axis of the covalent bond. nih.gov The fluorine atom in this compound, when attached to the electron-withdrawing benzoyl ring, can act as a halogen bond donor, though fluorine-based halogen bonds are generally weaker than those involving heavier halogens like chlorine, bromine, or iodine. acs.orgacs.org These interactions can play a significant role in crystal packing and molecular recognition. nih.govresearchgate.netresearchgate.net
Interactive Table: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor in this compound | Acceptor in this compound | Potential Partner Molecule |
| Hydrogen Bond | None | N(thiazole), O(carbonyl) | Water (H-O-H), Methanol (CH₃OH) |
| Halogen Bond | F(fluorobenzoyl) | None | Ammonia (B1221849) (NH₃), Acetone (CH₃COCH₃) |
| π-π Stacking | Thiazole ring, Benzoyl ring | Thiazole ring, Benzoyl ring | Another aromatic molecule |
Prediction of Electronic and Optical Properties
Computational chemistry provides powerful tools for predicting the electronic and optical characteristics of molecules like this compound. Density Functional Theory (DFT) is a particularly prominent method used to investigate ground state geometries and frontier molecular orbitals, which are crucial for understanding charge transfer properties and reactivity. nycu.edu.tw
Studies on various benzothiazole (B30560) and other thiazole derivatives serve as a valuable reference for predicting the properties of this compound. The electronic behavior of these molecules is largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule can be more easily excited, making it more reactive. mdpi.com For a series of studied benzothiazole derivatives, HOMO-LUMO energy gaps were calculated to be in the range of 4.46–4.73 eV. mdpi.com It is anticipated that this compound would possess a HOMO-LUMO gap within a comparable range, indicating significant potential for electronic transitions.
In many donor-acceptor thiazole systems, the HOMO is often distributed across the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting moiety. nycu.edu.tw This spatial separation of frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation, a property that is fundamental to many optical applications. nycu.edu.tw For this compound, the fluorobenzoyl group acts as an electron-withdrawing moiety, influencing the electronic distribution across the molecule.
The polarizability of a molecule describes its ability to form an induced dipole moment in the presence of an external electric field. This property is a component of the nonlinear optical (NLO) response. nycu.edu.tw Computational studies on thiazole analogues have shown that factors like the aromatic delocalization energy of the heterocyclic bridge can influence polarizability and hyperpolarizability. mdpi.com Thiazole has a lower aromatic delocalization energy compared to benzene (B151609), which can lead to enhanced polarizability. mdpi.com The specific orientation and electronic nature of substituents on the thiazole ring dramatically affect these NLO properties. mdpi.com
The Density of States (DOS) is another critical concept that describes the number of available electronic states at each energy level. wikipedia.org A DOS plot provides a visual representation of the molecular orbital energy levels. mdpi.com In a computational analysis, the DOS spectrum would illustrate the contributions of different atoms or fragments (like the thiazole ring and the fluorobenzoyl group) to the molecular orbitals, offering deeper insight into the electronic structure and bonding characteristics of this compound. mdpi.comwikipedia.org
Table 1: Predicted Electronic Properties of this compound Based on Analogous Compounds
| Property | Predicted Characteristic | Basis for Prediction |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Likely in the range of 4.0 - 5.0 eV | Based on DFT calculations of various substituted benzothiazole derivatives. mdpi.com |
| Polarizability | Enhanced due to the thiazole ring | Thiazole's lower aromaticity compared to benzene can increase polarizability. mdpi.com |
| Intramolecular Charge Transfer (ICT) | Probable upon excitation | Expected due to the donor-acceptor nature of the thiazole and fluorobenzoyl moieties. nycu.edu.tw |
In silico Approaches for Interaction Studies
In silico techniques, particularly molecular docking, are indispensable for investigating the potential interactions between small molecules like this compound and biological macromolecules. These computational methods provide mechanistic insights by predicting the binding affinity and orientation of a ligand within the active site of a target protein, which is crucial for structure-based drug design. biointerfaceresearch.comnih.gov
Thiazole derivatives have been the subject of numerous molecular docking studies against a wide array of biological targets, demonstrating the scaffold's versatility in medicinal chemistry. These studies reveal that thiazole-containing compounds can establish various non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—with key amino acid residues in protein active sites. nih.govdoaj.org
For instance, different thiazole derivatives have been computationally evaluated as potential inhibitors for several key protein targets implicated in cancer and infectious diseases. Targets have included:
Protein Kinases: Epidermal Growth Factor Receptor (EGFR), Cyclin-dependent kinase 2 (CDK2), and p56lck are crucial in cell signaling and proliferation. biointerfaceresearch.comdoaj.orgnih.gov Docking studies help elucidate how thiazole compounds might occupy the ATP-binding pocket and disrupt kinase activity.
Apoptosis Regulators: Proteins like B-cell lymphoma 2 (Bcl-2) are key targets in cancer therapy. doaj.org In silico studies can predict whether a compound might interfere with protein-protein interactions that regulate apoptosis. doaj.org
Bacterial Enzymes: DNA gyrase and other essential bacterial enzymes are common targets for developing new antimicrobial agents. mdpi.com Molecular docking can reveal how thiazole derivatives might inhibit these enzymes, providing a rationale for their antibacterial effects. mdpi.com
In a typical molecular docking study involving a thiazole derivative, the compound is placed into the binding site of a protein target. The simulation then calculates the most favorable binding poses and estimates the binding energy (often reported as a docking score in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. doaj.org For example, docking studies of certain thiazole derivatives against cancer-related proteins like CDK2 and Bcl-2 have yielded favorable docking scores, suggesting strong binding affinity. nih.gov
While specific docking studies for this compound are not extensively documented, its structural motifs—the thiazole ring and the substituted benzoyl group—are common in molecules that exhibit significant biological activity. The fluorine atom on the benzoyl ring can potentially form specific interactions, such as halogen bonds or hydrogen bonds, with protein residues, thereby influencing binding affinity and selectivity. In silico analysis of this compound against various protein targets would be a critical first step in identifying its potential therapeutic applications and understanding its mechanism of action at a molecular level.
Table 2: Examples of Biological Targets Studied with Thiazole Derivatives Using Molecular Docking
| Biological Target Class | Specific Protein Example | Associated Disease/Process | Potential Interaction Insights from Docking |
|---|---|---|---|
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer | Inhibition of ATP binding, disruption of cell signaling pathways. doaj.org |
| Cell Cycle Regulators | Cyclin-dependent kinase 2 (CDK2) | Cancer | Arrest of cell cycle progression. doaj.orgnih.gov |
| Apoptosis Regulators | B-cell lymphoma 2 (Bcl-2) | Cancer | Induction of programmed cell death. doaj.orgnih.gov |
| Bacterial Enzymes | DNA Gyrase | Bacterial Infections | Inhibition of DNA replication and bacterial survival. mdpi.com |
| Inflammatory Enzymes | Cyclooxygenase (COX) | Inflammation | Reduction of prostaglandin (B15479496) synthesis. |
Applications of 2 3 Fluorobenzoyl Thiazole As a Chemical Building Block and in Advanced Materials
Role as an Intermediate in Complex Organic Synthesis
The thiazole (B1198619) ring is a prominent scaffold in a multitude of biologically active compounds, and 2-(3-Fluorobenzoyl)thiazole serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the fluorobenzoyl group provides a reactive handle for further chemical modifications, while the thiazole core is a key pharmacophore in various therapeutic agents.
The Hantzsch thiazole synthesis is a classical and widely employed method for the formation of the thiazole ring, involving the condensation of an α-haloketone with a thioamide. This methodology can be adapted for the synthesis of derivatives of this compound, which can then be elaborated into more complex structures. For instance, fluorinated thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and antiparasitic effects. The fluorine atom can enhance membrane permeability and target affinity, making fluorinated building blocks like this compound attractive for drug discovery programs vulcanchem.com.
Research in medicinal chemistry has highlighted the importance of the thiazole scaffold in the development of new therapeutic agents. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties nih.gov. The synthesis of novel thiazole-based compounds often involves the use of versatile intermediates that can be readily functionalized. This compound, with its reactive ketone and functionalized aromatic ring, is a prime candidate for such a role, enabling the generation of diverse libraries of compounds for biological screening. For example, novel thiazole-privileged chalcones have been synthesized and evaluated as tubulin polymerization inhibitors with potential anticancer activities.
The following table summarizes selected examples of biologically active molecules containing the thiazole core, illustrating the potential for this compound as a precursor.
| Compound Class | Biological Activity |
| Fluorinated Hydrazinylthiazoles | Antidiabetic (α-amylase inhibition) nih.gov |
| Thiazole-based Chalcones | Anticancer (tubulin polymerization inhibitors) |
| 2-Hydrazinyl-1,3-thiazole Derivatives | Anti-Candida nih.gov |
Contribution to Fluorophore Design and Optoelectronic Materials
The thiazole nucleus is a key component in the design of organic fluorophores due to its electron-rich nature and ability to participate in extended π-conjugated systems. The incorporation of a 3-fluorobenzoyl group can further modulate the photophysical properties of thiazole-based dyes, making this compound a valuable building block in the development of advanced optoelectronic materials.
The synthesis of fluorescent thiazoles can be achieved through various synthetic pathways, often starting from a pre-formed thiazole core that is subsequently functionalized chim.it. The introduction of fluorine atoms into the structure of a fluorophore can enhance its photostability, quantum yield, and resistance to photobleaching. These are desirable characteristics for applications in bioimaging and organic light-emitting diodes (OLEDs).
While direct studies on the fluorescent properties of this compound are not extensively reported, related structures have shown significant promise. For example, fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units exhibit interesting photophysical properties rsc.org. Furthermore, copolymers incorporating fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have been synthesized for applications in optoelectronic devices, demonstrating the utility of thiazole-containing building blocks in this field mdpi.com. The synthesis of 2,1,3-benzoxadiazole derivatives has also yielded new fluorophores with potential applications in various optical technologies frontiersin.orgresearchgate.net.
The potential of this compound in this area lies in its ability to be incorporated into larger conjugated systems where the electron-withdrawing nature of the fluorobenzoyl group can influence the intramolecular charge transfer (ICT) characteristics of the resulting molecule, a key factor in the design of solvatochromic and fluorescent probes.
Utilization in Coordination Chemistry as Ligands
The thiazole ring contains both nitrogen and sulfur atoms, which are capable of coordinating to metal ions. This makes thiazole derivatives, including this compound, potential ligands for the formation of coordination complexes. The coordination chemistry of thiazoles is a rich and diverse field, with applications ranging from catalysis to materials science and medicinal chemistry researchgate.netresearchgate.net.
The nitrogen atom of the thiazole ring is the most common coordination site, acting as a Lewis base to bind to a metal center. The sulfur atom can also participate in coordination, although this is less common. The presence of the 3-fluorobenzoyl group in this compound introduces an additional potential coordination site through the carbonyl oxygen atom. This could allow the molecule to act as a bidentate ligand, forming stable chelate rings with metal ions.
The synthesis of metal complexes with thiazole-based ligands has been extensively studied. For instance, Cu(II) complexes with benzothiazole-containing ligands have been synthesized and characterized, with some exhibiting interesting biological activities such as nuclease activity nih.gov. The ability of these complexes to interact with biological macromolecules highlights the potential of metal-thiazole complexes in the development of new therapeutic agents.
Application in Catalysis
The unique electronic properties of the thiazole ring have led to its exploration in various catalytic applications. Thiazole derivatives can act as catalysts or components of catalytic systems in both organic synthesis and photocatalysis.
Recent research has demonstrated the potential of thiazole-containing materials in photocatalysis. For example, thiazolo[5,4-d]thiazole-based covalent organic frameworks (COFs) have been synthesized and shown to be effective photocatalysts for the degradation of organic pollutants mdpi.com. These materials possess a donor-acceptor structure that promotes the separation of photogenerated charge carriers, a key step in the photocatalytic process. The rigid and planar structure of the thiazole-containing units enhances π-π stacking and charge carrier mobility, leading to improved photocatalytic performance.
While the direct involvement of this compound in photocatalytic systems has not been explicitly reported, its structural features suggest it could be a valuable building block for the synthesis of new photocatalytic materials. The electron-withdrawing 3-fluorobenzoyl group could be used to tune the electronic properties of a larger photocatalytic framework, potentially enhancing its efficiency.
Thiazolium salts, derived from the N-alkylation of thiazoles, are well-known organocatalysts, most notably for the benzoin (B196080) condensation and related umpolung reactions. While this compound itself is not a thiazolium salt, it can be readily converted into one. The resulting catalyst would have its reactivity influenced by the 3-fluorobenzoyl substituent.
Furthermore, thiazole derivatives can be incorporated into larger catalytic systems. For instance, chitosan-based Schiff's base hydrogels have been used as eco-friendly biocatalysts for the synthesis of novel thiazole derivatives under ultrasonic irradiation nih.gov. This highlights the synergy that can be achieved by combining the catalytic properties of the thiazole moiety with other functional materials. The development of green and efficient synthetic methods for thiazole derivatives is an active area of research, with many approaches utilizing catalytic systems bepls.com.
Exploration in Polymer and Coating Additives
The incorporation of thiazole units into polymer backbones can impart desirable properties to the resulting materials, such as thermal stability, conductivity, and optical activity. The synthesis of polymers containing thiazole rings is an area of growing interest, with potential applications in electronics, sensors, and biomedical devices.
Several synthetic strategies have been developed for the preparation of thiazole-containing polymers. For example, fused heterocyclic conjugated polymers containing imidazo[2,1-b]thiazole units have been synthesized via multicomponent one-pot polymerization rsc.org. These polymers exhibit good solubility and thermal stability. Additionally, carrier polymers derived from 2-hydrazinylbenzo[d]thiazole have been synthesized and evaluated for their biological activities uobaghdad.edu.iqresearchgate.net.
While the direct use of this compound as a monomer or additive in polymers and coatings is not well-documented, its structure suggests potential in this area. The thiazole ring could be incorporated into a polymer backbone to enhance its thermal stability or to introduce specific functionalities. The 3-fluorobenzoyl group could also influence the polymer's properties, such as its solubility and processability. Further research is needed to explore the full potential of this compound in the field of polymer science.
Future Research Directions
Development of Green Chemistry Approaches for Synthesis
The chemical industry is increasingly moving towards more environmentally friendly and sustainable practices. For the synthesis of 2-(3-Fluorobenzoyl)thiazole, future research will likely prioritize the development of green chemistry approaches to minimize environmental impact and enhance safety.
Current synthetic routes often rely on traditional methods that may involve hazardous reagents and solvents. Green alternatives aim to address these shortcomings. Key areas of development include:
Use of Greener Solvents: Research is expected to focus on replacing conventional organic solvents with more benign alternatives such as water, alcohols, or ionic liquids. bohrium.com The use of water as a solvent in the synthesis of thiazole (B1198619) derivatives has already shown promise. bepls.com
Eco-Friendly Catalysts: The development and utilization of reusable and non-toxic catalysts are central to green synthesis. bepls.com Biocatalysts, such as enzymes, and heterogeneous catalysts like reusable nickel ferrite (B1171679) (NiFe2O4) nanoparticles or chitosan-based hydrogels, offer promising avenues for the synthesis of thiazole scaffolds. mdpi.comacs.orgmdpi.comnih.gov These catalysts can lead to milder reaction conditions, reduced waste, and the ability to be recycled and reused multiple times without significant loss of activity. mdpi.commdpi.com
Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as alternatives to conventional heating methods. bohrium.combepls.com These techniques can lead to significantly reduced reaction times, increased yields, and lower energy consumption. bepls.commdpi.commdpi.com
Atom Economy: Future synthetic strategies will aim to maximize the incorporation of all starting materials into the final product, a key principle of atom economy. One-pot, multi-component reactions are a particularly attractive approach to achieving this, as they can streamline synthetic processes and reduce the number of isolation and purification steps. acs.org
A comparative table of conventional versus potential green synthesis approaches is presented below.
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Solvent | Often hazardous organic solvents | Water, ethanol (B145695), ionic liquids, or solvent-free conditions bohrium.combepls.com |
| Catalyst | May use stoichiometric and/or toxic catalysts | Recyclable biocatalysts, nanocatalysts, or phase-transfer catalysts bohrium.commdpi.comacs.org |
| Energy Source | Conventional heating | Microwave or ultrasound irradiation bohrium.combepls.com |
| Reaction Type | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions acs.org |
| Byproducts | Can generate significant waste | Minimal waste generation, with water often being the only byproduct nih.gov |
Exploration of Novel Reaction Pathways and Derivatizations
To expand the chemical space and explore new applications for this compound, future research will focus on developing novel reaction pathways and creating a diverse library of its derivatives.
The classic Hantzsch thiazole synthesis, while widely used, has limitations such as harsh reaction conditions and the use of toxic halo-ketones. bepls.comnih.gov Therefore, researchers are actively seeking alternative and more efficient synthetic protocols.
Future explorations in this area may include:
Domino and Cascade Reactions: These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient way to construct complex molecules. nih.gov A domino reaction involving an epoxy-ketone and a thiourea (B124793) derivative in an environmentally friendly solvent like acetic acid has been shown to produce fused-thiazole derivatives with water as the only byproduct. nih.gov
Chemoenzymatic Synthesis: The use of enzymes to catalyze specific steps in a synthetic sequence can lead to high selectivity and milder reaction conditions. A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas, demonstrating the potential of biocatalysis in this field. nih.gov
Derivatization Strategies: Systematic derivatization of the this compound core will be crucial for structure-activity relationship (SAR) studies. Introducing various substituents on both the benzoyl and thiazole rings can modulate the electronic, steric, and physicochemical properties of the molecule, potentially leading to materials with enhanced properties. For example, the introduction of electron-withdrawing or electron-donating groups can significantly impact the molecule's activity. mdpi.com
Advanced Computational Predictions for Material Science Applications
The use of computational chemistry is becoming increasingly integral to the design and discovery of new materials. For this compound, advanced computational methods can provide valuable insights into its potential applications in material science, accelerating the development process and reducing the need for extensive empirical screening.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. These studies can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding charge transfer characteristics and potential applications in organic electronics.
Molecular Docking Simulations: While often associated with drug discovery, molecular docking can also be used to predict the interactions of molecules with surfaces or within a crystal lattice, providing insights into self-assembly and thin-film morphology.
Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it is possible to correlate the structural features of a series of this compound derivatives with their experimentally determined material properties. These models can then be used to predict the properties of novel, yet-to-be-synthesized compounds.
The table below summarizes the potential applications of various computational methods.
| Computational Method | Predicted Properties | Potential Material Science Application |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, spectroscopic properties | Organic semiconductors, dyes, non-linear optical materials |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, self-assembly | Crystal engineering, polymer blends, organic thin films |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of structure with properties like conductivity, photoluminescence | Rational design of materials with tailored properties |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the synthesis, optimization, and screening of this compound derivatives, the integration of synthetic methodologies with flow chemistry and automated platforms represents a significant future direction.
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including:
Enhanced Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with highly reactive or hazardous intermediates.
Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability.
Automated synthesis platforms can be coupled with flow reactors to enable high-throughput synthesis and screening of compound libraries. This approach allows for the rapid generation of a large number of derivatives of this compound, facilitating the exploration of structure-property relationships in a time-efficient manner. The use of robotic systems can automate the entire workflow, from reagent dispensing and reaction monitoring to product analysis and data logging.
The combination of flow chemistry and automation will be instrumental in accelerating the discovery of new materials based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 2-(3-Fluorobenzoyl)thiazole derivatives, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions using α-bromo ketones and thiosemicarbazones or condensation of substituted hydrazides with carbon disulfide. For example, cyclization of 2-fluorobenzohydrazide with carbon disulfide in ethanol using potassium hydroxide as a base yields intermediates, which are further functionalized with phenoxyacetic acid under reflux with phosphorus oxychloride . Key factors for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps.
- Catalyst use : Phosphorus oxychloride facilitates acetylation reactions .
- Temperature control : Reflux conditions (e.g., 80–100°C) improve yields in multi-step syntheses.
Table 1 : Yield Optimization in Selected Syntheses
| Reaction Step | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Cyclization of hydrazide | KOH/Ethanol | 72–85 | |
| Acetylation with POCl₃ | Phosphorus oxychloride | 87 |
Q. Which spectroscopic and analytical techniques are most effective in characterizing the structural integrity of this compound compounds?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, aromatic protons in this compound derivatives appear as distinct multiplets in the 7.0–8.5 ppm range, while thiazole ring protons resonate at 6.5–7.5 ppm .
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 1250–1100 cm⁻¹ (C-F) validate functional groups .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N values confirm purity .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>95% required for biological assays) .
Q. How can researchers design initial biological screening assays to evaluate the anticancer potential of novel this compound derivatives?
- Methodological Answer :
- Cell Line Selection : Use HCT-116 (colorectal) and MCF-7 (breast) cancer lines for primary screening, with MRC-5 fibroblasts as healthy cell controls .
- MTT Assay : Measure GI₅₀ values (concentration for 50% growth inhibition) after 72-hour exposure. For example, derivatives like 3f (GI₅₀ = 1.0 μM in MCF-7) outperform cisplatin controls .
- Clonogenic Assay : Confirm long-term cytotoxicity at 5–10 μM concentrations .
Advanced Research Questions
Q. What strategies are employed to resolve discrepancies between computational docking predictions and experimental binding data for this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability in p38 MAP kinase or other targets. Compare root-mean-square deviation (RMSD) values to crystallographic data .
- Mutagenesis Studies : Validate docking poses by introducing point mutations (e.g., Lys53 → Ala in p38) and re-evaluating inhibitory activity .
- Free Energy Calculations : Use MM-GBSA to refine binding affinity predictions and reconcile with IC₅₀ values .
Q. How do structural modifications at specific positions of the thiazole ring influence the apoptotic activity of these compounds in cancer cells?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Br) at the 4-position enhance caspase-3/7 activation. For example, 3b' (Br-substituted) induces apoptosis in HCT-116 via PARP cleavage .
- Hydrophobic Moieties : Phenoxymethyl groups improve membrane permeability, as seen in derivatives with GI₅₀ < 2 μM .
Table 2 : Structure-Activity Relationship (SAR) Highlights
| Compound | Substituent | GI₅₀ (μM, MCF-7) | Apoptosis Pathway |
|---|---|---|---|
| 3f | 2-hydroxy-3-methyl | 1.0 ± 0.1 | Caspase-9/3 |
| 3b' | 3-bromothiophene | 1.6 ± 0.2 | PARP cleavage |
Q. What methodologies are recommended for assessing the metabolic stability and toxicity profiles of this compound-based candidates in preclinical models?
- Methodological Answer :
- Microsomal Stability Assay : Incubate compounds with liver microsomes (human/rat) to calculate half-life (t₁/₂) and intrinsic clearance (CLint). Derivatives with t₁/₂ > 30 minutes are prioritized .
- hERG Inhibition Screening : Patch-clamp assays to rule out cardiotoxicity (IC₅₀ > 10 μM acceptable) .
- In Vivo Toxicity : Dose rats (10–50 mg/kg) for 28 days; monitor liver enzymes (ALT/AST) and renal biomarkers .
Q. How can researchers address challenges in crystallizing this compound derivatives for X-ray diffraction studies?
- Methodological Answer :
- Solvent Optimization : Use mixed solvents (e.g., chloroform/hexane) for slow evaporation. For example, 3-(2-fluorophenyl)-6-(phenoxymethyl)-triazolo-thiadiazole crystallizes in monoclinic P2₁/c space group via this method .
- Co-Crystallization Agents : Add thiourea or crown ethers to stabilize π-π stacking interactions .
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours enhances crystal quality .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
